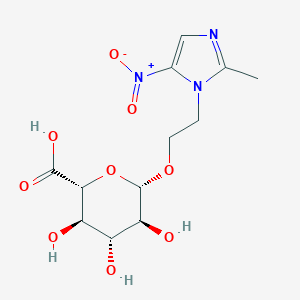

Metronidazole beta-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

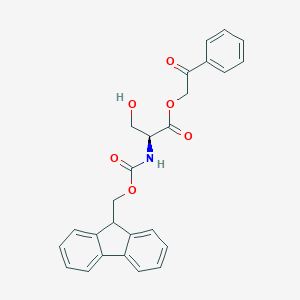

Metronidazole is an oral synthetic nitroimidazole antimicrobial . It’s a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Metronidazole is one of the mainstay drugs for the treatment of anaerobic bacterial infections, protozoal infections, and microaerophilic bacterial infections .

Synthesis Analysis

Metronidazole derived conjugates demonstrated potential application in medicinal chemistry research over the last decade . Glucuronidation involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .Molecular Structure Analysis

The structural formula of Metronidazole is represented as C6H9N3O3 . The nitro group of these prodrugs is required for cytotoxicity .Chemical Reactions Analysis

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Nitroimidazoles are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity .Physical And Chemical Properties Analysis

The empirical formula of Metronidazole beta-D-Glucuronide is C12H17N3O9 . Its molecular weight is 347.28 .Applications De Recherche Scientifique

Antibacterial Research

Metronidazole (\beta)-D-Glucuronide: is a metabolite of Metronidazole, a well-known antibacterial agent. In scientific research, this compound is used to study the pharmacokinetics and metabolic pathways of Metronidazole . Researchers can track the formation of this glucuronide conjugate to understand how the drug is processed in the body and how it can be optimized for better antibacterial activity.

Analytical Chemistry

As an analytical standard, Metronidazole (\beta)-D-Glucuronide is essential for developing and validating analytical methods . These methods are crucial for detecting and quantifying the presence of Metronidazole and its metabolites in biological samples, which is vital for drug monitoring and ensuring patient safety.

Drug Metabolism Studies

This compound is pivotal in drug metabolism studies to investigate the role of glucuronidation, a major phase II drug metabolism pathway . By examining how Metronidazole is transformed into its glucuronide form, researchers can gain insights into the drug’s longevity, efficacy, and potential side effects.

Pharmacognosy

The study of Metronidazole (\beta)-D-Glucuronide also extends to pharmacognosy, where it aids in the discovery of natural sources and analogs of glucuronide compounds . This can lead to the development of new drugs with similar therapeutic effects but potentially improved pharmacological properties.

Clinical Pharmacology

In clinical pharmacology, Metronidazole (\beta)-D-Glucuronide serves as a marker to understand the drug’s behavior in different populations . It helps in tailoring dosages and treatment regimens based on individual metabolic rates and the presence of genetic polymorphisms affecting glucuronidation.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVNZSSTXZPVCG-GPTQDWHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433579 |

Source

|

| Record name | Metronidazole |A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metronidazole |A-D-Glucuronide | |

CAS RN |

100495-98-5 |

Source

|

| Record name | Metronidazole |A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)